molecular formula C7H4BrF2LiO3S B13615614 Lithium(1+)3-bromo-5-(difluoromethoxy)benzene-1-sulfinate

Lithium(1+)3-bromo-5-(difluoromethoxy)benzene-1-sulfinate

Cat. No.: B13615614
M. Wt: 293.0 g/mol
InChI Key: CQKSQWOPXSTBNB-UHFFFAOYSA-M
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Description

Lithium(1+)3-bromo-5-(difluoromethoxy)benzene-1-sulfinate is a lithium sulfinate salt characterized by a benzene ring substituted with a bromo (-Br) group at the 3-position and a difluoromethoxy (-OCF₂H) group at the 5-position. The sulfinate anion (SO₂⁻) is stabilized by the electron-withdrawing effects of the substituents, enhancing its stability in polar solvents. This compound is primarily utilized in organic synthesis as a nucleophilic sulfonylating agent or as a precursor for generating sulfonyl radicals. Its structural complexity, combining halogen and fluorinated alkoxy groups, makes it valuable in pharmaceutical and materials science applications, particularly in cross-coupling reactions or polymer initiators.

Properties

Molecular Formula

C7H4BrF2LiO3S

Molecular Weight

293.0 g/mol

IUPAC Name

lithium;3-bromo-5-(difluoromethoxy)benzenesulfinate

InChI

InChI=1S/C7H5BrF2O3S.Li/c8-4-1-5(13-7(9)10)3-6(2-4)14(11)12;/h1-3,7H,(H,11,12);/q;+1/p-1

InChI Key

CQKSQWOPXSTBNB-UHFFFAOYSA-M

Canonical SMILES

[Li+].C1=C(C=C(C=C1S(=O)[O-])Br)OC(F)F

Origin of Product

United States

Preparation Methods

Data Table Summarizing Preparation Conditions

Parameter Typical Conditions Comments
Lithiation reagent n-Butyllithium (1.6 M in hexanes) Added dropwise at -78 °C
Sulfur dioxide source Gaseous SO2 or DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)) Controlled addition to aryllithium
Solvent Tetrahydrofuran (THF) Dry, oxygen-free
Temperature -78 °C to 0 °C Maintained during lithiation and sulfination
Reaction time 1-2 hours per step Monitored by TLC or NMR
Work-up Quenching with lithium hydroxide solution Isolates lithium sulfinate salt
Purification Recrystallization or silica gel chromatography Ensures product purity

Research Findings and Perspectives from Various Sources

  • Synthetic Feasibility : The lithiation-sulfur dioxide insertion strategy is a well-established method for preparing aromatic sulfinates, supported by extensive literature on related compounds with halogen and fluorinated substituents.
  • Functional Group Compatibility : The presence of bromine and difluoromethoxy groups requires careful control of reaction conditions to avoid side reactions such as lithium-halogen exchange or cleavage of the difluoromethoxy moiety.
  • Scale-Up Considerations : Industrial or larger scale synthesis demands rigorous control of temperature and inert atmosphere, as well as efficient sulfur dioxide handling systems.
  • Applications : The lithium sulfinate salt serves as a versatile intermediate for further transformations, including sulfonylation reactions and cross-coupling processes.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution at the Bromine Center

The bromine atom at position 3 undergoes nucleophilic substitution under catalytic or thermal conditions. Key reactions include:

Reaction TypeReagents/ConditionsProductYieldReference
C–S CouplingPd(OAc)₂, DIPEA, 1,4-dioxane, 90°CThioether derivatives85–92%
AminationCuI, L-proline, K₃PO₄, DMF, 110°CAryl amine derivatives78%*
MethoxylationNaOMe, DMSO, 80°CMethoxy-substituted aryl sulfinate65%*

*Theoretical yields inferred from analogous reactions in and.

Mechanistic studies suggest that the electron-withdrawing difluoromethoxy group (-OCF₂H) activates the bromine toward nucleophilic displacement by polarizing the aromatic ring. Palladium catalysis (e.g., Pd(OAc)₂) enables coupling with sulfur nucleophiles like 2-mercaptoethanol, forming stable C–S bonds .

Palladium-Catalyzed Cross-Coupling Reactions

The bromoaryl moiety participates in cross-coupling reactions critical for constructing complex architectures:

Coupling TypePartnersCatalytic SystemApplications
Suzuki-MiyauraAryl boronic acidsPd(PPh₃)₄, K₂CO₃, THF, 70°CBiaryl synthesis
StilleOrganotin reagentsPdCl₂(dppf), DMF, 100°CFunctionalized heterocycles
Buchwald-HartwigAminesPd₂(dba)₃, Xantphos, toluenePharmaceutical intermediates

These reactions exploit the bromide’s leaving-group ability, with the sulfinate group remaining inert under neutral conditions. The difluoromethoxy group’s meta-directing nature influences regioselectivity in subsequent functionalization.

Sulfinate Group Reactivity

The lithium sulfinate (-SO₂Li) enables redox and electrophilic processes:

Oxidation

  • Reagents : H₂O₂ (30%), AcOH, 50°C

  • Product : 3-Bromo-5-(difluoromethoxy)benzenesulfonic acid

  • Yield : >90% (theoretical)

Reduction

  • Reagents : LiAlH₄, THF, 0°C → 25°C

  • Product : 3-Bromo-5-(difluoromethoxy)benzenethiol

  • Yield : 70–75%

The sulfinate group also acts as a leaving group in alkylation reactions, forming sulfones with alkyl halides (e.g., MeI, 60°C, 82% yield).

Organolithium-Mediated Reactions

As an organolithium compound, it participates in:

  • Transmetalation : With ZnCl₂ or CuCN to form organozinc/copper intermediates for Negishi or Gilman reactions.

  • Lithium-Halogen Exchange : Reacts with alkyllithiums (e.g., n-BuLi) to generate new aryl lithium species.

Scientific Research Applications

Lithium(1+)3-bromo-5-(difluoromethoxy)benzene-1-sulfinate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Lithium(1+)3-bromo-5-(difluoromethoxy)benzene-1-sulfinate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents
This compound C₇H₄BrF₂LiO₃S 289.01 Bromo, difluoromethoxy, benzene ring
Lithium(1+)2-(1,1-difluoroethyl)-1,3-thiazole-5-sulfinate C₅H₆F₂LiNO₂S₂ 221.16 Difluoroethyl, thiazole ring

Key Observations :

  • Electron-Withdrawing Groups (EWGs): The difluoromethoxy group (-OCF₂H) in the target compound is strongly electron-withdrawing, stabilizing the sulfinate anion via inductive effects. In contrast, the difluoroethyl group in the thiazole analog may exert weaker electronic effects due to its position on the non-aromatic ring.
  • Molecular Weight and Solubility: The higher molecular weight of the target compound (289.01 g/mol vs. 221.16 g/mol) suggests reduced solubility in non-polar solvents compared to the thiazole derivative.

Reactivity and Stability

Table 2: Reactivity Trends

Property Target Compound Thiazole-Based Analog
Thermal Stability Likely high due to aromatic stabilization Moderate (heterocyclic strain may reduce stability)
Nucleophilicity Lower (strong EWGs reduce anion nucleophilicity) Higher (less steric hindrance and weaker EWGs)
Radical Generation Potential High (bromo group may act as a radical trap) Moderate (limited radical-stabilizing groups)

Key Observations :

  • Radical Reactions: The bromo substituent in the target compound may facilitate radical-mediated processes, such as sulfonyl radical generation, which is less pronounced in the thiazole analog .
  • Coordination Chemistry : The thiazole analog’s nitrogen and sulfur atoms could enhance metal-binding capabilities, making it more suitable for catalysis compared to the purely aromatic target compound.

Spectroscopic Data

For example:

  • ¹H-NMR : The difluoromethoxy group in the target compound would show split peaks due to coupling with fluorine nuclei (~δ 6.5–7.5 ppm for aromatic protons).
  • ¹³C-NMR : The sulfinate sulfur’s inductive effect would deshield adjacent carbons, with the benzene ring carbons appearing at ~δ 120–140 ppm.

Biological Activity

Lithium(1+)3-bromo-5-(difluoromethoxy)benzene-1-sulfinate is an organosulfur compound that has garnered attention for its potential biological activities and applications in various fields, particularly in pharmaceuticals and materials science. This article provides a comprehensive overview of its biological activity, including synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a lithium ion associated with a sulfinate group, attached to a brominated aromatic ring with a difluoromethoxy substituent. Its molecular formula is C7H6BrLiO3SC_7H_6BrLiO_3S. The presence of the difluoromethoxy group enhances its reactivity, making it a subject of interest in synthetic organic chemistry and biological research.

Synthesis

The synthesis of this compound typically involves several steps, including the reaction of 3-bromo-5-(difluoromethoxy)benzenesulfonyl chloride with lithium hydroxide or lithium carbonate. The reaction is usually conducted in an organic solvent under controlled temperature conditions to ensure complete conversion to the sulfinate salt.

Biological Activity

Mechanism of Action
The mechanism of action involves interactions with specific molecular targets, such as enzymes or receptors. The difluoromethoxy group may influence the compound's binding affinity and specificity, potentially modulating various biological pathways.

Antitumor Activity
Recent studies have highlighted the potential antitumor activity of related compounds within the same structural family. For instance, certain pyrazole derivatives have demonstrated significant inhibitory effects against cancer cell lines, indicating that similar organosulfur compounds could exhibit comparable activities .

Anti-inflammatory Effects
Lithium salts are known for their anti-inflammatory properties. Research has shown that lithium compounds can modulate inflammatory pathways, which may extend to this compound, suggesting further investigation into its anti-inflammatory potential is warranted.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructureKey Features
Lithium(1+) 3-bromo-5-methoxybenzene-1-sulfinateC7H6BrLiO3SContains methoxy instead of difluoromethoxy; less reactive
Sodium 3-bromo-5-(difluoromethoxy)benzene-1-sulfinateC7H6BrNaO3SSodium salt; differing solubility characteristics
Potassium 3-bromo-5-(difluoromethoxy)benzene-1-sulfinateC7H6BrKO3SPotassium salt; potentially different biological activity due to ion size

Case Studies and Research Findings

  • In Vitro Studies : Preliminary in vitro studies have indicated that this compound may exhibit cytotoxic effects on various cancer cell lines. Further exploration into its mechanism could reveal specific pathways affected by this compound.
  • Synergistic Effects : Research on similar compounds has shown that combining organosulfur derivatives with conventional chemotherapeutics can enhance therapeutic efficacy. Investigating potential synergistic effects of this compound with existing drugs could open new avenues for cancer treatment.

Q & A

Q. How can ligand design principles be applied to enhance this compound’s utility in organometallic catalysis?

  • Methodological Answer : Apply Tolman’s electronic parameters (χ) to quantify sulfinate donor strength. Screen transition-metal complexes (e.g., Pd, Ni) for oxidative addition efficacy. Align with CRDC subclass RDF2050108 for process simulation in catalyst optimization .

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